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molecular formula C11H12O B8656693 5-Phenyl-2,4-Pentadienol

5-Phenyl-2,4-Pentadienol

Cat. No. B8656693
M. Wt: 160.21 g/mol
InChI Key: VEWUTMSLGMROMK-UHFFFAOYSA-N
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Patent
US04526993

Procedure details

Analysis by GC and MS showed the major component to have m/e 160. Minor impurities included benzaldehyde and cinnamaldehyde. IR (CHCl3): cm-1 3620 (s), 3430 (br, OH), 3020 (s), 1650 (m), 1620 (m), 1600 (m).
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reactant
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Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:9](=[O:18])[CH:10]=[CH:11][C:12]1C=CC=CC=1>C(Cl)(Cl)Cl>[C:2]1([CH:1]=[CH:12][CH:11]=[CH:10][CH2:9][OH:18])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Step Three
Name
( s )
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0 (± 1) mol
Type
reactant
Smiles
Step Four
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( s )
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0 (± 1) mol
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reactant
Smiles
Step Five
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( m )
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0 (± 1) mol
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Smiles
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( m )
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0 (± 1) mol
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Smiles
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( m )
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Smiles
Step Eight
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0 (± 1) mol
Type
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Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=CC=CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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